molecular formula C14H8Cl2O3 B1330527 2,4-Dichloro-6-Formylphenyl Benzoate CAS No. 258264-70-9

2,4-Dichloro-6-Formylphenyl Benzoate

Cat. No. B1330527
M. Wt: 295.1 g/mol
InChI Key: FOCRFYXDZLJAIW-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-Formylphenyl Benzoate is a chemical compound that is closely related to various substituted phenylboronic compounds and benzoates that have been studied for their unique chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds such as 2,6-diformylphenylboronic acid and methyl 2-formyl-benzoate .

Synthesis Analysis

The synthesis of related compounds involves the formation of substituted benzoxaboroles from 2,6-diformylphenylboronic acid, which reacts with secondary mono- and diamines. This process is characterized by the formation of intermolecular hydrogen bonds and the tautomeric equilibrium with the formation of an oxaborole ring . Although the synthesis of 2,4-Dichloro-6-Formylphenyl Benzoate is not explicitly described, similar synthetic routes may be applicable, involving the introduction of chloro and formyl substituents to the phenyl ring followed by esterification with benzoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Dichloro-6-Formylphenyl Benzoate has been elucidated using techniques such as X-ray diffraction (XRD) and spectroscopic methods. For instance, a solvated organic compound with a related structure was found to have a triclinic geometry with specific unit cell parameters . These techniques could be applied to determine the precise molecular structure of 2,4-Dichloro-6-Formylphenyl Benzoate.

Chemical Reactions Analysis

The reactivity of compounds with formyl and dichloro substituents has been studied, particularly in the context of hydrolysis reactions. The presence of acyl-carbonyl groups has been shown to influence the rate of ester hydrolysis under alkaline and neutral conditions . This suggests that 2,4-Dichloro-6-Formylphenyl Benzoate may also exhibit interesting reactivity patterns, particularly in the presence of nucleophiles or bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical methods. For example, FTIR, Mass Spectrometry, and X-ray powder diffraction have been used to elucidate the structure of a compound with a similar formula, revealing its geometry and space group . These methods could be employed to analyze the physical and chemical properties of 2,4-Dichloro-6-Formylphenyl Benzoate, such as solubility, melting point, and reactivity.

Relevant Case Studies

Although no direct case studies involving 2,4-Dichloro-6-Formylphenyl Benzoate were provided, the papers suggest potential applications for related compounds. For instance, the use of substituted phenylboronic compounds in the synthesis of benzoxaboroles and the incorporation of formyl-substituted benzoates in electrochemical cells indicate areas where 2,4-Dichloro-6-Formylphenyl Benzoate could be relevant. Additionally, the study of complex formation between substituted phenyl compounds and benzoquinones provides insights into the potential interactions and reactivity of 2,4-Dichloro-6-Formylphenyl Benzoate with other chemical species .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated the potential of compounds derived from 4-Formylphenyl benzoate, including 2,4-Dichloro-6-Formylphenyl Benzoate, in exhibiting antibacterial activity. A study by Abdel‐Galil et al. (2018) synthesized new heterocyclic scaffolds containing thiazole and thiazolidin-5-one rings using 4-Formylphenyl benzoate as a precursor. These compounds showed promising antibacterial activity against different bacteria types, comparable to the standard chemotherapeutic agent Ampicillin (Abdel‐Galil et al., 2018).

Environmental Degradation

Studies have also explored the degradation of compounds related to 2,4-Dichloro-6-Formylphenyl Benzoate in environmental contexts. Bevinakatti and Ninnekar (1992) investigated the degradation of biphenyl and its chlorinated derivatives by a Micrococcus species, revealing the microbial utilization of such compounds as growth substrates and their breakdown into simpler forms like benzoates (Bevinakatti & Ninnekar, 1992).

Glycosylation Reactions in Plants

The study of glycosylation reactions in plants involving benzoates, which include compounds like 2,4-Dichloro-6-Formylphenyl Benzoate, is another area of interest. Lim et al. (2002) examined the activity of Arabidopsis glycosyltransferases toward benzoates, revealing insights into the glucosylation reactions in plants and providing tools for biotransformation reactions (Lim et al., 2002).

properties

IUPAC Name

(2,4-dichloro-6-formylphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-11-6-10(8-17)13(12(16)7-11)19-14(18)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCRFYXDZLJAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308074
Record name 2,4-Dichloro-6-Formylphenyl Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-Formylphenyl Benzoate

CAS RN

258264-70-9
Record name 2,4-Dichloro-6-Formylphenyl Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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